Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC20143177
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13NO3 |
---|---|
Molecular Weight | 231.25 g/mol |
IUPAC Name | methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C13H13NO3/c1-16-10-5-3-4-9(8-10)11-6-7-12(14-11)13(15)17-2/h3-8,14H,1-2H3 |
Standard InChI Key | HTFGFDPFFMUQEG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(N2)C(=O)OC |
Introduction
Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family, which is a class of heterocyclic compounds known for their diverse biological activities. Pyrroles are five-membered aromatic rings containing nitrogen, and they are widely studied in medicinal chemistry due to their potential therapeutic applications.
Synthesis Methods
The synthesis of Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic synthesis techniques. Common methods include the use of Lewis acid catalysts to enhance reaction rates during the formation of the pyrrole ring. The exact conditions, such as temperature, time, and solvents, can vary based on the specific reagents used and desired yields.
Biological Activity and Applications
Pyrrole derivatives, including Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate, are of interest in medicinal chemistry due to their potential therapeutic applications. These compounds can participate in various biological interactions, often requiring in vitro studies to elucidate their binding affinities and functional outcomes on target cells. While specific data on this compound's biological activity is limited, pyrrole derivatives generally exhibit a range of activities, including antimicrobial and anticancer properties.
Chemical Reactivity and Stability
The reactivity pattern of Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate is influenced by electronic effects from substituents on the aromatic ring and steric hindrance from bulky groups around the pyrrole nitrogen. The compound is generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
Research Findings and Future Directions
Research into pyrrole derivatives often focuses on their structure-activity relationships and potential as therapeutic agents. For example, studies have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can enhance anti-tuberculosis activity . Future research on Methyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate could explore its potential applications in drug development, particularly in areas where pyrrole derivatives have shown promise.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate | Pyrrole with fluorinated and methoxylated phenyl group | Potential therapeutic applications |
Methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate | Pyrrole with indole derivative | Potential biological activity enhanced by indole structure |
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | Pyrrole with methoxyphenyl group | Used in biomedical research |
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